molecular formula C8H6ClN3O B1367242 1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide CAS No. 54448-50-9

1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide

Cat. No.: B1367242
CAS No.: 54448-50-9
M. Wt: 195.6 g/mol
InChI Key: FAHQCNVADJMQMX-UHFFFAOYSA-N
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Description

1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide is an aromatic, fused nitrogen-heterocycle. This compound is part of the benzotriazine family, which is known for its diverse biological activities and interesting chemical properties. The structure of 1,2,4-benzotriazines includes a triazine ring fused with a benzene ring, and the presence of a chlorine atom and a methyl group adds to its unique chemical characteristics .

Mechanism of Action

The mechanism of action of 1,2,4-benzotriazine, 3-chloro-7-methyl-, 1-oxide involves its interaction with various molecular targets and pathways. The compound can form stable benzotriazinyl radicals, which can interact with enzymes and receptors in biological systems. These interactions can lead to diverse biological effects, including antibacterial, antifungal, and anticancer activities .

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-7-methyl-1-oxido-1,2,4-benzotriazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5-2-3-6-7(4-5)12(13)11-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHQCNVADJMQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=[N+]2[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509741
Record name 3-Chloro-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54448-50-9
Record name 3-Chloro-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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